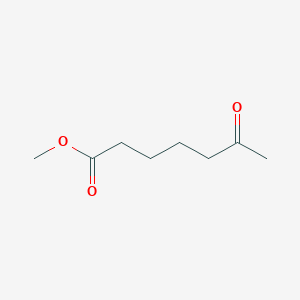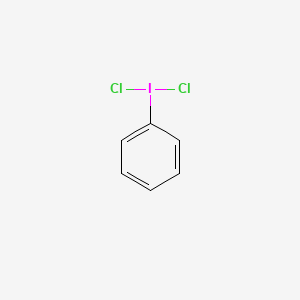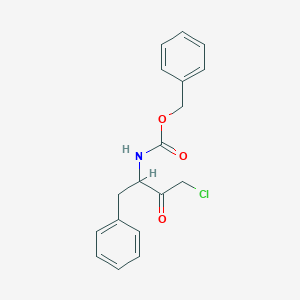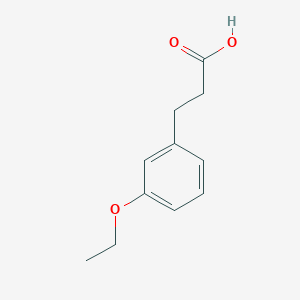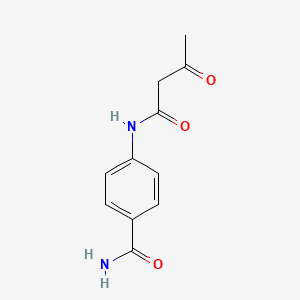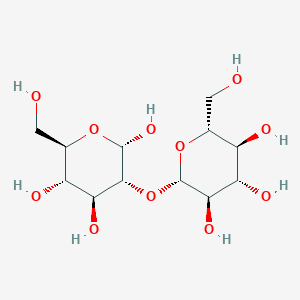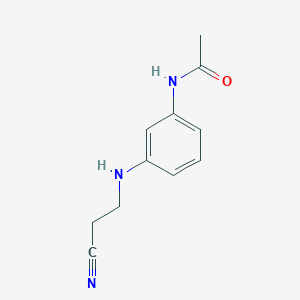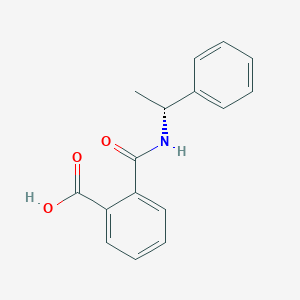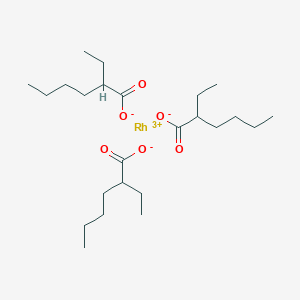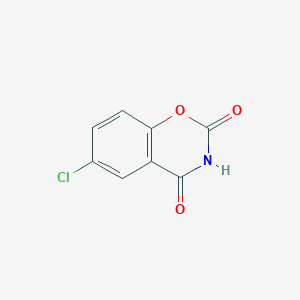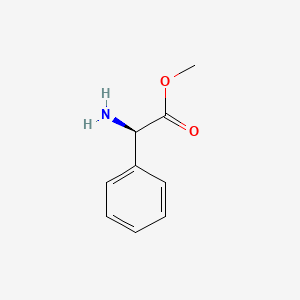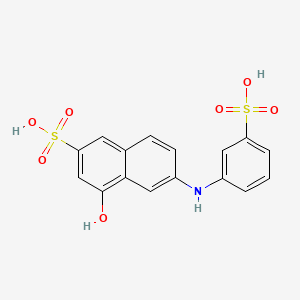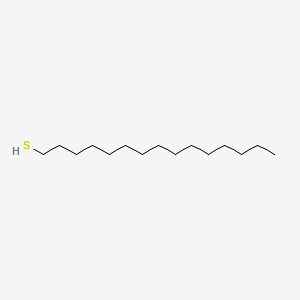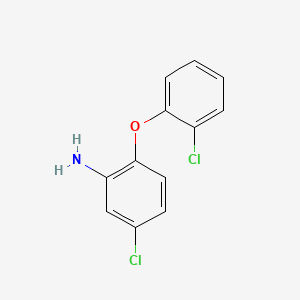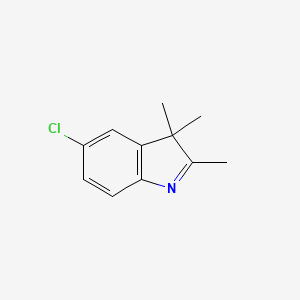
5-Chloro-2,3,3-trimethyl-3H-indole
Übersicht
Beschreibung
5-Chloro-2,3,3-trimethyl-3H-indole, commonly known as 5-chlorotryptamine (5-CT), is a synthetic tryptamine derivative that has been used extensively in scientific research. It has been studied for its biochemical and physiological effects, its applications in scientific research, and its potential for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
5-Chloro-2,3,3-trimethyl-3H-indole plays a significant role in the synthesis of various heterocyclic compounds. Degutis et al. (1985) explored its reaction with haloacetic acid amides, leading to the formation of indolium salts and imidazo[1,2-a]indol-2-ones (Degutis, Schachkus, & Urbonavichyus, 1985). Similarly, Alyari et al. (2014) demonstrated the synthesis of various heterocyclic products using this compound, which resulted in excellent yields of derivatives carrying the 4-chloro-3,3,7-trimethyl-3H-indol-2-yl unit (Alyari, Baradarani, Afghan, & Joule, 2014).
Synthesis of Oxazine and Indoline Compounds
Ye Chu-ping (2011) synthesized 5-chloro-2,3,3-trimethy-5H-indole using the Fisher method, which further led to the creation of novel oxazine compounds (Ye Chu-ping, 2011). Sajjadifar et al. (2010) also used a similar approach for the synthesis of new 3H-Indole compounds, demonstrating the versatility of 5-Chloro-2,3,3-trimethyl-3H-indole in various synthetic pathways (Sajjadifar, Vahedi, Massoudi, & Louie, 2010).
Applications in Molecular Structure and Chemical Analysis
Geetha et al. (2019) utilized 5-Chloro-2,3,3-trimethyl-3H-indole for the synthesis and elucidation of new compounds, providing insights into molecular structures through techniques like Hirshfeld surface analysis and DFT calculations (Geetha, Al-Ostoot, Mohammed, Sridhar, Khanum, & Lokanath, 2019). Jennings et al. (1998) studied the fluorescence properties of electropolymerised 5-substituted indoles, demonstrating its utility in understanding the photophysical characteristics of such compounds (Jennings, Jones, & Mount, 1998).
Advanced Synthesis and Catalysis
In the context of advanced synthesis and catalysis, Pal et al. (2005) reported the indium trichloride catalyzed self-addition of indoles, including derivatives of 5-Chloro-2,3,3-trimethyl-3H-indole, for the synthesis of indolylindolines (Pal, Giri, & Jaisankar, 2005). This highlights its application in novel catalytic processes.
Eigenschaften
IUPAC Name |
5-chloro-2,3,3-trimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKATGIMEUGNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067170 | |
| Record name | 3H-Indole, 5-chloro-2,3,3-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,3,3-trimethyl-3H-indole | |
CAS RN |
25981-83-3 | |
| Record name | 5-Chloro-2,3,3-trimethyl-3H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25981-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Indole, 5-chloro-2,3,3-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025981833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Indole, 5-chloro-2,3,3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Indole, 5-chloro-2,3,3-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2,3,3-trimethyl-3H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

